![molecular formula C8H7N3 B13014134 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile CAS No. 1338219-66-1](/img/structure/B13014134.png)
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is a heterocyclic compound that belongs to the pyridine family. It is characterized by a fused pyrrole and pyridine ring system with a nitrile group at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with acrylonitrile in the presence of a base, followed by cyclization to form the desired compound. The reaction conditions often involve heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system but different substitution patterns.
2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one: A related compound with a different functional group at the 1st position.
3H-pyrrolo[2,3-c]quinoline: A compound with an extended ring system, showing different chemical properties.
Uniqueness
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which imparts distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
1338219-66-1 |
|---|---|
Molekularformel |
C8H7N3 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile |
InChI |
InChI=1S/C8H7N3/c9-5-7-8-6(1-3-10-7)2-4-11-8/h1,3,11H,2,4H2 |
InChI-Schlüssel |
TVYCCCRBYQBMDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=C1C=CN=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


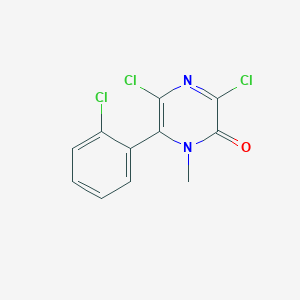
![Ethyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13014058.png)
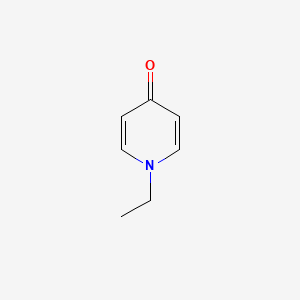
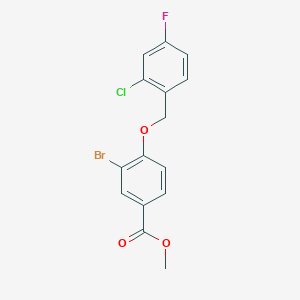
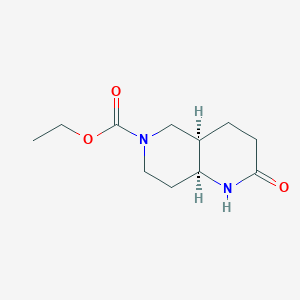
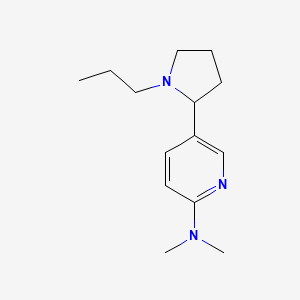
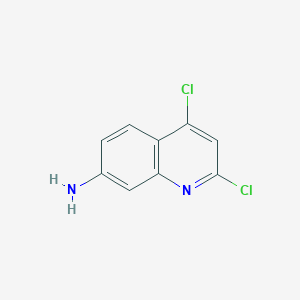
![(Z)-2-Hydrazono-5-methyl-2,3-dihydrobenzo[d]thiazole](/img/structure/B13014077.png)
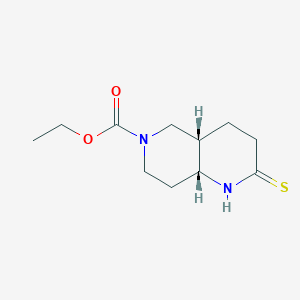

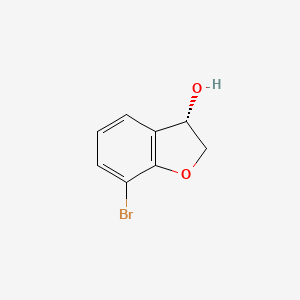
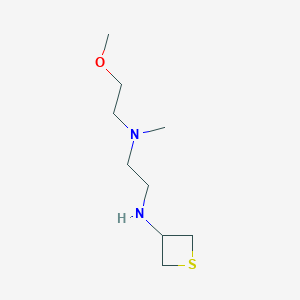
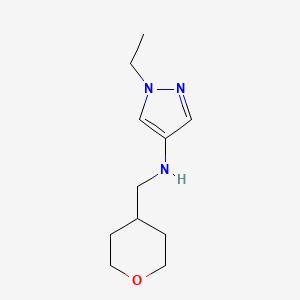
![tert-Butyl (R)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13014105.png)
